Cas no 13908-43-5 (N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea)

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea
- N-(2-CHLOROETHYL)-N'-(4-CYANOPHENYL)UREA
- Urea,N-(2-chloroethyl)-N'-(4-cyanophenyl)-
- 1-(2-Chloroethyl)-3-(p-cyanophenyl)urea
- N-(2-Chloroethyl)-N'-(4-Cyanophenyl)-Urea
- J-502982
- DTXSID70291827
- SCHEMBL8576539
- 1-(2-chloroethyl)-3-(4-cyanophenyl)urea
- FT-0680996
- NSC78514
- Urea, N-(2-chloroethyl)-N'-(4-cyanophenyl)-
- NCIOpen2_004285
- 3-(2-chloroethyl)-1-(4-cyanophenyl)urea
- FA-0884
- MFCD08689732
- NSC-78514
- 162478-62-8
- N-(2-CHLOROETHYL)-N/'-(4-CYANOPHENYL)UREA
- AKOS005072749
- CS-0357643
- 13908-43-5
- N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
-
- MDL: MFCD08689732
- インチ: InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15)
- InChIKey: DMHSQTUNXMNMTH-UHFFFAOYSA-N
- ほほえんだ: ClCCNC(NC1=CC=C(C#N)C=C1)=O
計算された属性
- せいみつぶんしりょう: 223.05100
- どういたいしつりょう: 223.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- ゆうかいてん: 145-147
- PSA: 64.92000
- LogP: 2.38248
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
- 危険レベル:IRRITANT
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB235776-1 g |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |
13908-43-5 | 95% | 1 g |
€187.10 | 2023-07-20 | |
Alichem | A019114994-1g |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | 95% | 1g |
151.20 USD | 2021-06-17 | |
A2B Chem LLC | AA59632-10g |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | >95% | 10g |
$802.00 | 2024-04-20 | |
abcr | AB235776-500mg |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |
13908-43-5 | 95% | 500mg |
€132.00 | 2025-02-27 | |
A2B Chem LLC | AA59632-5mg |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AA59632-5g |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | >95% | 5g |
$540.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428313-5g |
1-(2-Chloroethyl)-3-(4-cyanophenyl)urea |
13908-43-5 | 95+% | 5g |
¥2076 | 2023-04-15 | |
Apollo Scientific | OR12058-10g |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea |
13908-43-5 | 10g |
£264.00 | 2023-08-31 | ||
Alichem | A019114994-5g |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | 95% | 5g |
316.80 USD | 2021-06-17 | |
abcr | AB235776-5 g |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |
13908-43-5 | 95% | 5 g |
€478.80 | 2023-07-20 |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
N-(2-Chloroethyl)-N'-(4-cyanophenyl)ureaに関する追加情報
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea (CAS 13908-43-5): A Comprehensive Overview of Properties and Applications
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea (CAS 13908-43-5) is a specialized organic compound that has garnered significant attention in pharmaceutical research and fine chemical synthesis. This urea derivative features a unique molecular structure combining chloroethyl and cyanophenyl functional groups, making it valuable for various scientific applications. The compound's systematic name reflects its precise chemical architecture, while its CAS registry number 13908-43-5 serves as its universal identifier in chemical databases.
The molecular formula of 1-(2-chloroethyl)-1-(4-cyanophenyl)urea is C10H10ClN3O, with a molecular weight of 223.66 g/mol. Its structure contains three key functional elements: the reactive urea moiety, the electrophilic 2-chloroethyl group, and the electron-withdrawing 4-cyanophenyl substituent. This combination creates a molecule with interesting physicochemical properties that researchers are exploring for multiple applications in medicinal chemistry and material science.
Recent scientific literature highlights growing interest in urea-based compounds like CAS 13908-43-5 for their potential in drug discovery programs. The pharmaceutical industry particularly values such structures because the urea functional group often enhances binding affinity to biological targets while maintaining favorable pharmacokinetic properties. Researchers are investigating this compound's utility as a building block for more complex molecules with potential therapeutic applications.
From a synthetic chemistry perspective, 1-(2-chloroethyl)-1-(4-cyanophenyl)urea offers several advantages. The chloroethyl group provides a handle for further chemical modifications through nucleophilic substitution reactions, while the cyanophenyl moiety can participate in various transformations including reduction to primary amines or hydrolysis to carboxylic acids. These features make the compound a versatile intermediate in multi-step synthetic routes.
The compound's physical properties contribute to its handling and application characteristics. 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water. These solubility characteristics are important considerations for researchers planning experimental protocols involving this chemical.
Analytical characterization of CAS 13908-43-5 typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. The 1H NMR spectrum clearly shows signals corresponding to the aromatic protons of the cyanophenyl ring and the methylene protons adjacent to both the chlorine atom and urea nitrogen. These analytical fingerprints help researchers verify the compound's identity and purity in various applications.
In material science applications, derivatives of 1-(2-chloroethyl)-1-(4-cyanophenyl)urea have shown promise in the development of specialty polymers. The compound's ability to participate in polymerization reactions through its functional groups makes it interesting for creating novel polymeric materials with specific properties. Researchers are particularly interested in how the urea linkage might contribute to hydrogen bonding networks in such materials.
Safety considerations for handling 1-(2-chloroethyl)-1-(4-cyanophenyl)urea follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and safety glasses should be worn when working with this chemical. Proper ventilation is recommended, especially when handling the compound in powder form to avoid inhalation exposure.
The commercial availability of CAS 13908-43-5 has increased in recent years to meet growing research demand. Several specialty chemical suppliers now offer this compound in various quantities, typically ranging from gram to kilogram scales. Pricing varies depending on purity specifications and order volume, with higher purity grades (>98%) commanding premium prices for research applications requiring exacting standards.
Storage recommendations for 1-(2-chloroethyl)-1-(4-cyanophenyl)urea include keeping the compound in a cool, dry place protected from light and moisture. Many suppliers provide the material in amber glass bottles or foil-lined bags to enhance stability. Under proper conditions, the compound demonstrates good shelf stability, though periodic purity checks are recommended for long-term storage.
Recent patent literature reveals innovative applications of urea derivatives structurally related to 1-(2-chloroethyl)-1-(4-cyanophenyl)urea. These include potential uses in agrochemical formulations, where similar compounds have shown activity as plant growth regulators. The agricultural sector's increasing focus on sustainable crop protection solutions has driven interest in novel urea-based compounds with specific biological activities.
Environmental fate studies of related urea compounds suggest that 1-(2-chloroethyl)-1-(4-cyanophenyl)urea would likely undergo biodegradation in soil and aquatic environments, though specific data for this exact compound remains limited. Researchers interested in environmental applications or impact assessments should consider conducting compound-specific studies to fully understand its ecological profile.
From a regulatory perspective, CAS 13908-43-5 currently falls under standard chemical handling guidelines in most jurisdictions. However, researchers should always verify local regulations before shipping or transferring the compound across borders, as chemical regulations frequently update. Documentation including safety data sheets should accompany all commercial transactions of this material.
The future research potential of 1-(2-chloroethyl)-1-(4-cyanophenyl)urea appears promising, particularly in pharmaceutical development. Medicinal chemists are exploring its use as a scaffold for kinase inhibitors and other targeted therapies. The compound's modular structure allows for systematic modification to optimize biological activity and drug-like properties in lead optimization programs.
Academic laboratories have incorporated CAS 13908-43-5 into advanced organic chemistry curricula as an example of functional group compatibility and multi-step synthesis planning. Its well-defined reactivity pattern makes it suitable for teaching important concepts in heterocyclic chemistry and molecular design principles.
Quality control protocols for 1-(2-chloroethyl)-1-(4-cyanophenyl)urea typically specify purity levels ≥95% by HPLC analysis, with identification confirmed by spectroscopic methods. Impurity profiles generally focus on monitoring potential byproducts from its synthesis, such as incomplete reaction intermediates or hydrolysis products. These rigorous specifications ensure reliable performance in research applications.
In conclusion, 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea (CAS 13908-43-5) represents an interesting and versatile chemical building block with growing importance in pharmaceutical research and specialty chemical applications. Its unique combination of functional groups offers multiple avenues for chemical modification and biological evaluation. As research into urea-based compounds continues to expand, this particular derivative will likely find increasing utility across various scientific disciplines.
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